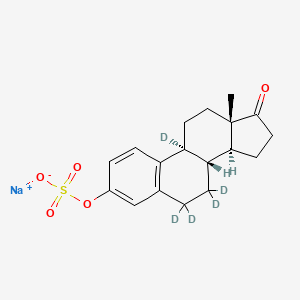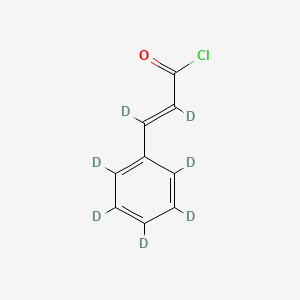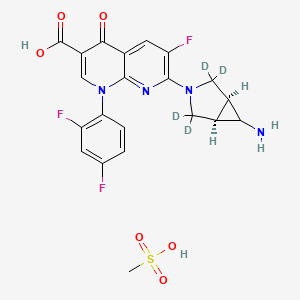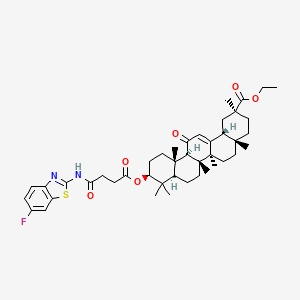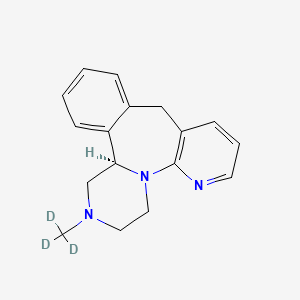![molecular formula C14H22N2O2 B12426702 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is a synthetic compound characterized by its unique structure, which includes deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their chemical and physical properties. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide typically involves multiple steps:
Preparation of Deuterated Ethylamine: The starting material, deuterated ethylamine, can be synthesized by the reaction of ethylamine with deuterium gas under specific conditions.
Formation of the Acetamide Moiety: The deuterated ethylamine is then reacted with 3-hydroxy-2,6-dimethylphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its stability and unique pharmacokinetic properties.
Industry: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Mechanism of Action
The mechanism of action of 2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxyphenyl)acetamide: Lacks the dimethyl groups on the phenyl ring.
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
255.37 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)/i1D3,5D2 |
InChI Key |
PMGUCIDDSCRAMY-RPIBLTHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CC(=O)NC1=C(C=CC(=C1C)O)C |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


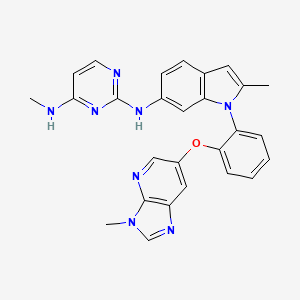
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
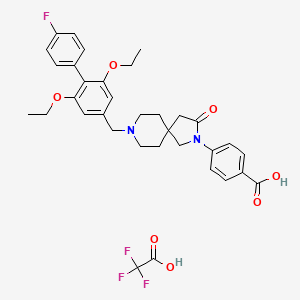

![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)
![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
